molecular formula C17H22N2O B2778527 N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide CAS No. 852136-13-1

N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide

Cat. No.: B2778527
CAS No.: 852136-13-1
M. Wt: 270.376
InChI Key: MDDGEFNFSYIVTP-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide is a compound that belongs to the indole derivative family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features an indole ring substituted with a methyl group at the 2-position and a cyclohexanecarboxamide group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    N-((1-methyl-1H-indol-3-yl)methyl)cyclohexanecarboxamide: Similar structure but with a methyl group at the 1-position of the indole ring.

    N-((2,3-dihydro-1H-indol-5-yl)methyl)cyclohexanecarboxamide: Similar structure but with a dihydroindole ring.

Uniqueness

N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the methyl group at the 2-position of the indole ring and the cyclohexanecarboxamide group at the 5-position provides distinct properties compared to other indole derivatives .

Properties

IUPAC Name

N-[(2-methyl-1H-indol-5-yl)methyl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c1-12-9-15-10-13(7-8-16(15)19-12)11-18-17(20)14-5-3-2-4-6-14/h7-10,14,19H,2-6,11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDGEFNFSYIVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)CNC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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